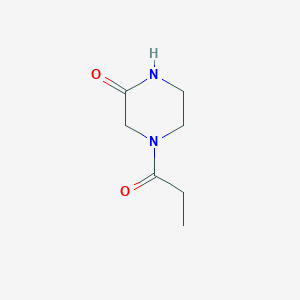

4-Propanoylpiperazin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-propanoylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUGNUJTASFXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667890 | |

| Record name | 4-Propanoylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65493-55-2 | |

| Record name | 4-Propanoylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propanoylpiperazin 2 One and Its Analogues

General Synthetic Routes to the Piperazinone Core

The synthesis of the piperazinone ring, a privileged structure in medicinal chemistry, can be achieved through several strategic approaches. These methods focus on the efficient construction of the heterocyclic core, which serves as the foundation for 4-propanoylpiperazin-2-one and its derivatives.

Cyclization Reactions for Piperazinone Ring Formation

The formation of the piperazinone ring is central to the synthesis of these compounds. Various cyclization strategies have been developed to construct this six-membered heterocycle efficiently. These methods often involve the formation of key carbon-nitrogen bonds in an intramolecular fashion.

One prominent method involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields researchgate.netthieme-connect.com. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis researchgate.netthieme-connect.com. Another approach features a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, providing a convenient route to N-substituted piperazinones researchgate.net.

Jocic-type reactions offer a regioselective pathway to 1- and 4-substituted piperazin-2-ones. Enantiomerically-enriched trichloromethyl-containing alcohols can be reacted with N-substituted diamines to form the piperazinone ring with little to no loss of stereochemical integrity rsc.orgscispace.comresearchgate.net. Additionally, polysubstituted 2-piperazinones can be prepared by reacting a substituted 1,2-diamine with a cyanohydrin acetate and a haloform in the presence of an alkali metal hydroxide (B78521) google.com. This method is often accelerated by a phase transfer catalyst google.com.

Further strategies reported in the literature include reductive amination of cyanomethyleneamino pseudopeptides followed by regiospecific lactamization and the direct diastereoselective alkylation of N-(hydroxyalkyl)-2-oxopiperazines researchgate.net.

Table 1: Summary of Selected Cyclization Reactions for Piperazinone Ring Formation

| Method | Key Reactants | Noteworthy Features |

|---|---|---|

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation, introduces two points of diversity researchgate.netthieme-connect.combohrium.com. |

| Tandem Reductive Coupling & SN2-Cyclization | 2-chloro-N-(2-oxoalkyl)acetamide, primary amine | Convenient for diversity-oriented synthesis of N-substituted piperazinones researchgate.net. |

| Jocic-Type Reaction | Enriched trichloromethyl-alcohols, N-substituted diamines | Regioselective, preserves stereochemical integrity rsc.orgscispace.comresearchgate.net. |

| Cyanohydrin Acetate Synthesis | 1,2-diamine, cyanohydrin acetate, haloform, alkali | Uses readily available starting materials; can be phase-transfer catalyzed google.com. |

| Reductive Amination/Lactamization | Cyanomethyleneamino pseudopeptides, amino acid derivatives | Versatile for preparing analogues of tetrapeptides researchgate.net. |

Approaches to Propanoyl Moiety Introduction

The introduction of the propanoyl group at the N4 position of the piperazinone core is a crucial step in the synthesis of the target compound. This is typically achieved through N-acylation of the pre-formed piperazin-2-one (B30754) ring. The secondary amine at the N4 position is nucleophilic and readily reacts with acylating agents.

The most common method for this transformation is the reaction of piperazin-2-one with an activated form of propanoic acid, such as propanoyl chloride or propanoic anhydride (B1165640). This reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of solvent is typically an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

The acylation of phenothiazine with various acyl chlorides has been demonstrated to proceed effectively, providing a procedural basis for the acylation of similar nitrogen-containing heterocycles researchgate.net. The principles of monoacylation of symmetrical diamines, which require careful control of stoichiometry to prevent di-acylation, are also relevant, although the piperazin-2-one scaffold has two distinct nitrogen atoms, simplifying selective acylation at the more reactive secondary amine rsc.org.

Table 2: Common Reagents for N-Propanoylation

| Acylating Agent | Byproduct | Typical Base |

|---|---|---|

| Propanoyl chloride | HCl | Triethylamine, Pyridine (B92270) |

| Propanoic anhydride | Propanoic acid | Triethylamine, DMAP (catalyst) |

| Propanoic acid | Water | Carbodiimide (e.g., EDC, DCC) |

Targeted Synthesis of this compound

Step 1: Synthesis of the Piperazin-2-one Core. The parent piperazin-2-one ring can be synthesized via several established routes. A common method involves the cyclization of ethylenediamine (B42938) with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions.

Step 2: N-Acylation. The resulting piperazin-2-one, which contains a secondary amine at the N4 position and a secondary amide at the N1 position, is then acylated. The N4 amine is significantly more nucleophilic than the N1 amide nitrogen. Therefore, selective acylation at the N4 position can be achieved by reacting piperazin-2-one with propanoyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction proceeds by nucleophilic acyl substitution, where the N4 nitrogen attacks the electrophilic carbonyl carbon of propanoyl chloride, leading to the formation of this compound.

Derivatization Strategies for Structural Modification

Once the this compound core is synthesized, it can be further modified to create a library of analogues. Derivatization allows for the fine-tuning of physicochemical and biological properties. Key strategies for modification include amide coupling reactions and nucleophilic substitutions.

Amide Coupling Reactions for Side Chain Elaboration

Amide coupling is one of the most frequently used reactions in medicinal chemistry for generating molecular diversity hepatochem.comresearchgate.net. To utilize this strategy, a carboxylic acid functionality must be present on the this compound scaffold. This could be achieved by using a substituted starting material in the initial ring formation (e.g., a derivative of aspartic or glutamic acid).

With a carboxylic acid handle in place, a wide array of primary and secondary amines can be coupled to the core structure. This reaction typically requires the activation of the carboxylic acid using a coupling reagent. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions nih.gov. Other phosphonium or uranium-based reagents can also be employed researchgate.net. For example, piperazine (B1678402) amides of chromone-2-carboxylic acid have been successfully synthesized using EDC.HCl and 4-dimethylaminopyridine (DMAP) acgpubs.org. The synthesis of piperazinyl amides of 18β-glycyrrhetinic acid has also been achieved using activators like EDCl and HOBt nih.gov.

Table 3: Common Amide Coupling Reagents

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Widely used, often require additives like HOBt or DMAP hepatochem.comnih.gov. |

| Phosphonium Salts | BOP, PyBOP, HBTU | Highly efficient, form active esters in situ. |

| Immonium/Uranium Salts | T3P, HATU | Powerful activators for hindered or less reactive substrates. |

| Acyl Halide Formation | Thionyl chloride, Oxalyl chloride | Creates highly reactive acyl chlorides; may not be suitable for sensitive substrates researchgate.net. |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another powerful tool for the derivatization of the this compound structure. These reactions can be used to introduce substituents at the N1 nitrogen or on side chains attached to the carbon framework of the ring.

N1-Alkylation: The N1 position of the piperazin-2-one ring is part of an amide, making it less nucleophilic than a typical secondary amine. However, under appropriate basic conditions, the N1 proton can be removed to generate an anion that can act as a nucleophile. This anion can then react with various electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfonates, in an N-alkylation reaction to yield N1-substituted derivatives mdpi.com. The synthesis of N-alkylpiperazines via alkylation of N-acetylpiperazine followed by hydrolysis demonstrates the feasibility of alkylating a nitrogen atom adjacent to a carbonyl group researchgate.net. The choice of base (e.g., NaH, K2CO3) and solvent (e.g., DMF, THF) is critical for the success of these reactions nih.govfabad.org.tr.

Side-Chain Substitution: If a functional group amenable to nucleophilic substitution, such as a hydroxyl group or a halide, is present on a side chain attached to one of the ring carbons (C3, C5, or C6), it can be displaced by a variety of nucleophiles. For instance, a hydroxyl group on a side chain could be converted to a better leaving group (e.g., a tosylate or mesylate) and then reacted with nucleophiles like azides, cyanides, or amines to introduce new functional groups nih.gov.

Click Chemistry Approaches

Click chemistry provides a powerful and efficient methodology for the synthesis and modification of complex molecular architectures, including piperazinone derivatives. wikipedia.org These reactions are characterized by their high yields, simple reaction conditions, and tolerance of a wide range of functional groups. wikipedia.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link different molecular fragments. wikipedia.orgresearchgate.net

In the context of piperazinone synthesis, click chemistry is primarily employed to introduce diverse substituents onto the piperazinone scaffold. A common strategy involves preparing a piperazinone core bearing either a terminal alkyne or an azide functional group. This functionalized intermediate can then be reacted with a variety of azide- or alkyne-containing molecules to generate a library of triazole-linked piperazinone derivatives. researchgate.net

For instance, a piperazinone precursor with a terminal alkyne can be coupled with various organic azides. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This approach allows for the modular synthesis of complex molecules where the piperazinone unit is linked to other pharmacophores or functional moieties. nih.gov The resulting triazole ring is not merely a linker; its physicochemical properties, such as its strong dipole moment and ability to form hydrogen bonds, can influence the biological activity of the final compound. tu-dresden.de

Table 1: Examples of Click Chemistry Reactions for Piperazinone Derivatization

| Piperazinone Precursor | Coupling Partner | Catalyst System | Product Type |

| Alkyne-functionalized piperazinone | Organic Azide (R-N₃) | CuSO₄ / Sodium Ascorbate | 1,4-disubstituted triazole-piperazinone |

| Azide-functionalized piperazinone | Terminal Alkyne (R-C≡CH) | CuSO₄ / Sodium Ascorbate | 1,4-disubstituted triazole-piperazinone |

| Alkyne-functionalized piperazinone | Azide-functionalized solid support | Cu(I) source | Immobilized piperazinone derivative |

This table presents generalized examples of how click chemistry can be applied to modify piperazinone scaffolds.

The regioselectivity of the CuAAC reaction, exclusively yielding the 1,4-disubstituted triazole isomer, is a significant advantage for creating well-defined structures. researchgate.net This methodology has been successfully applied to prepare novel series of piperazine-1,2,3-triazole derivatives, demonstrating its utility in generating compounds with potential biological activities. researchgate.net

Functional Group Transformations on the Piperazinone Framework

Post-synthetic modification of the piperazinone ring is a crucial strategy for the structural diversification and fine-tuning of physicochemical properties of this compound analogues. These transformations allow for the introduction of a wide array of functional groups at different positions of the heterocyclic core, which can significantly impact their biological activity.

One of the most common transformations involves the N-1 position of the piperazinone ring. For a precursor like 1-H-piperazin-2-one, the secondary amine can be readily acylated, alkylated, or arylated. For example, N-alkylation can be achieved by reacting the piperazinone with alkyl halides in the presence of a base. researchgate.netmdpi.com This allows for the introduction of various alkyl or substituted benzyl groups. Similarly, acylation with acyl chlorides or acid anhydrides can introduce different amide functionalities.

Transformations can also be performed on the carbon backbone of the piperazinone ring. For instance, α-functionalization of the carbonyl group can be achieved through various methods. One approach involves the α-lithiation of N-Boc protected piperazines, followed by reaction with an electrophile, a strategy that could be adapted for piperazinone systems. researchgate.net Another key transformation is the reduction of the amide carbonyl group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the piperazin-2-one to the corresponding piperazine derivative, providing access to a different class of compounds. clockss.org

Furthermore, if the substituents on the piperazinone ring contain reactive functional groups, these can be further manipulated. For example, an ester group on a substituent could be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A nitro group on an aromatic substituent can be reduced to an amine, which can then undergo a variety of further reactions. nih.gov These multi-step synthetic sequences enable the generation of a diverse library of compounds from a common piperazinone intermediate.

Stereoselective Synthesis of Chiral Propanoylpiperazinone Derivatives

The synthesis of enantiomerically pure chiral piperazinone derivatives is of significant interest, as the stereochemistry often plays a critical role in their biological activity. Several stereoselective strategies have been developed to control the configuration of stereocenters on the piperazinone ring. mdpi.com These methods can be broadly categorized into approaches using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One common approach is to start the synthesis from readily available chiral building blocks, such as α-amino acids. mdpi.com For instance, a chiral amino acid can be elaborated through a series of steps to form the piperazinone ring, thereby transferring the initial stereochemistry to the final product. A reported method involves the diastereoselective alkylation of an N-(hydroxyalkyl)-2-oxopiperazine prepared from L-leucinate, allowing for the introduction of various side chains at the 3-position of the piperazinone ring with high stereocontrol. researchgate.net

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction. The auxiliary is temporarily attached to the molecule, influences the formation of a new stereocenter, and is then removed. While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary.

Asymmetric catalysis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Catalytic enantioselective synthesis of piperazinone derivatives has been explored, for example, starting from aldehydes using organocatalysts to establish the stereochemistry in an early step of the synthesis. researchgate.net Reductive amination is another key reaction where stereoselectivity can be induced. For example, the synthesis of a chiral piperazine involved a diastereoselective alkylation to introduce a second stereocenter late in the synthesis with complete diastereoselectivity. clockss.org

Table 2: Methodologies for Stereoselective Synthesis of Piperazinone Derivatives

| Methodology | Description | Key Features |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like α-amino acids. | The stereochemistry of the starting material is transferred to the product. |

| Diastereoselective Alkylation | Alkylation of a chiral piperazinone precursor where the existing stereocenter directs the approach of the electrophile. | High diastereoselectivity can be achieved, creating a second stereocenter with a defined relationship to the first. clockss.orgresearchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other. | Highly atom-economical and allows for the generation of enantiomerically enriched products from prochiral substrates. researchgate.netmdpi.com |

This table summarizes key strategies for achieving stereocontrol in the synthesis of chiral piperazinone analogues.

Green Chemistry Considerations in Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like piperazinones to minimize environmental impact and enhance sustainability. unibo.it This involves the use of environmentally benign solvents, the development of catalyst-based reactions to replace stoichiometric reagents, and the implementation of energy-efficient techniques. researchgate.net

A primary focus in green piperazine and piperazinone synthesis is the replacement of volatile and toxic organic solvents with greener alternatives. unibo.it Water and ethanol are highly desirable solvents due to their low toxicity, availability, and minimal environmental impact. For example, the use of aqueous ethanol as a solvent has been reported for the multicomponent synthesis of chromenes catalyzed by immobilized piperazine, highlighting the potential for similar systems in piperazinone synthesis. rsc.org

The development of efficient catalytic systems is another cornerstone of green chemistry. Photoredox catalysis, for instance, offers a sustainable method for chemical synthesis by using light to drive chemical reactions. mdpi.com This approach has been applied to the C-H functionalization of piperazines, providing a greener alternative to traditional methods that may require harsh conditions or toxic reagents. mdpi.comencyclopedia.pub Organic photocatalysts are particularly attractive as they can be derived from renewable materials and avoid the use of costly and potentially toxic transition metals. mdpi.com

Furthermore, multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step to form a complex product, reducing the number of synthetic steps, solvent usage, and waste generation. The development of MCRs for the synthesis of piperazinone scaffolds is an active area of research. Additionally, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net These green chemistry approaches not only reduce the environmental footprint of synthetic protocols but also often lead to more efficient and cost-effective manufacturing processes. nbinno.com

Chemical Reactivity and Mechanistic Organic Transformations

Reactions Involving the Propanoyl Amide Moiety

The exocyclic propanoyl amide is a key functional group, characterized by a carbonyl carbon that is susceptible to nucleophilic attack. However, its reactivity is tempered by the electron-donating character of the adjacent nitrogen atom.

Amide hydrolysis is a fundamentally important reaction, though it is typically slow under neutral conditions. The process can be accelerated by heating in aqueous solutions containing strong acids or bases. libretexts.orgmasterorganicchemistry.com The hydrolysis of the propanoyl amide bond in 4-Propanoylpiperazin-2-one would yield piperazin-2-one (B30754) and propanoic acid (or their respective salt forms, depending on the pH). libretexts.org

Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the piperazin-2-one moiety as the leaving group leads to the formation of propanoic acid. libretexts.org

Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. uregina.ca This also forms a tetrahedral intermediate, which then collapses to expel the piperazin-2-one anion as the leaving group, a step that is often rate-limiting. masterorganicchemistry.comuregina.ca The kinetics of hydrolysis for simple amides like propionamide (B166681) have been shown to follow second-order kinetics, being first order with respect to both the amide and the acid or base. niscpr.res.in

Table 1: Mechanistic Summary of Propanoyl Amide Hydrolysis

| Condition | Key Mechanistic Steps | Products |

|---|---|---|

| Acidic | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of the amine. | Propanoic acid and Piperazin-2-one salt |

| Basic | 1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of the amine anion (rate-limiting). | Propanoate salt and Piperazin-2-one |

The carbonyl group of the propanoyl amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, converting amides into their corresponding amines. chemistrysteps.commasterorganicchemistry.com In this case, reduction of this compound would yield 4-Propylpiperazin-2-one.

Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of amides involves the complete removal of the carbonyl oxygen. chemistrysteps.com The mechanism begins with the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. libretexts.org The resulting tetrahedral intermediate coordinates with an aluminum species (e.g., AlH₃), converting the oxygen into a good leaving group. chemistrysteps.comyoutube.com The nitrogen's lone pair of electrons then expels this oxygen-aluminum complex, forming a transient iminium ion. A second hydride ion then attacks the iminium carbon, completing the reduction to the amine. libretexts.orgmasterorganicchemistry.com

Table 2: Reduction of the Propanoyl Carbonyl Group

| Reagent | Product | Mechanism Synopsis |

|---|

Reactivity of the Piperazin-2-one Heterocycle

The piperazin-2-one ring contains two key reactive sites: the secondary amine nitrogen at the N1 position and the endocyclic amide (lactam) functionality.

The secondary amine nitrogen (N1) in the piperazin-2-one ring is nucleophilic and can readily participate in N-substitution reactions. This allows for the introduction of a wide variety of substituents at this position. Common reactions include N-alkylation, N-arylation, and acylation. For instance, N-alkylation can be achieved with alkyl halides, while coupling reactions catalyzed by transition metals like palladium can be used to form C-N bonds with aryl halides. nih.govthieme-connect.com The direct functionalization of N-Boc protected piperazines via asymmetric lithiation followed by trapping with an electrophile is another advanced method for introducing substituents. acs.org These substitution reactions are crucial for modifying the molecule's properties and for incorporating it into larger molecular frameworks. nih.gov

The piperazin-2-one ring, being a cyclic amide (a lactam), is susceptible to ring-opening reactions under forceful conditions, particularly harsh hydrolytic environments (strong acid or base with prolonged heating). This process would cleave the endocyclic amide bond, resulting in a linear ethylenediamine (B42938) derivative. This reactivity is analogous to the hydrolysis of the exocyclic amide but requires more stringent conditions to break the ring structure.

Furthermore, complex cascade reactions involving ring-opening and rearrangement have been utilized in the synthesis of piperazin-2-one derivatives. For example, domino ring-opening cyclization (DROC) processes have been developed to construct the piperazin-2-one scaffold from acyclic precursors. acs.orgacs.org While these are synthetic routes, they highlight the chemical accessibility of ring-opening pathways for this heterocyclic system.

Formation of Complex Conjugates and Bifunctional Molecules

The presence of the reactive N-H group on the piperazinone ring makes this compound a valuable building block for the synthesis of more complex molecules. This nitrogen can serve as a point of attachment for creating conjugates or bifunctional molecules. By reacting the N-H group with a suitable linker or another functional molecule, the piperazinone core can be integrated into larger systems. For example, piperazine (B1678402) scaffolds are frequently used to link different pharmacophores or functional moieties, such as in the synthesis of piperazine-triazole conjugates. rsc.org This strategy allows for the development of molecules with tailored properties, where the piperazinone unit acts as a central, structurally important scaffold.

Linker Integration Strategies for PROTACs

No information is available in the scientific literature regarding the use of this compound in linker integration strategies for PROTACs.

Conjugation with Reporter Groups

There is no published data on the conjugation of this compound with reporter groups.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 4-Propanoylpiperazin-2-one, to the active site of a target protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, the piperazine (B1678402) and piperazinone cores are prevalent in a multitude of biologically active compounds. These scaffolds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, various piperazine derivatives have been the subject of docking studies to explore their potential as antipsychotic agents by targeting dopamine (B1211576) and serotonin (B10506) receptors.

A hypothetical molecular docking study of this compound could be performed against a panel of known targets for piperazine-containing drugs. The results of such a study would likely highlight key interactions, such as hydrogen bonds formed by the carbonyl group of the piperazinone ring or the propanoyl moiety, and hydrophobic interactions involving the aliphatic portions of the molecule. The predicted binding affinities, often expressed as a docking score or estimated free energy of binding, would help in prioritizing this compound for further investigation against specific biological targets.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Receptor Types

| Target Protein | Receptor Family | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine D2 Receptor | GPCR | -8.5 | Asp114, Ser193, Phe389 |

| Serotonin 5-HT2A Receptor | GPCR | -7.9 | Asp155, Ser242, Trp336 |

| Carbonic Anhydrase II | Enzyme | -6.8 | His94, His96, Thr199 |

| SARS-CoV-2 Main Protease | Enzyme | -7.2 | His41, Cys145, Glu166 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the potential outcomes of a molecular docking study.

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical (QM) methods are employed to study the electronic structure and properties of molecules with a high degree of accuracy. For this compound, QM calculations can provide insights into its geometry, charge distribution, molecular orbitals, and reactivity.

Methods such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various electronic properties. The distribution of electron density, for instance, can reveal the most electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interactions with biological macromolecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, QM calculations can be used to determine the electrostatic potential surface, which visually represents the charge distribution and can help in predicting sites for electrophilic and nucleophilic attack. This information is invaluable for understanding potential metabolic pathways and for designing derivatives with improved properties.

Conformational Analysis of the Piperazinone Ring

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. The piperazinone ring in this compound is a six-membered heterocycle that can adopt several conformations, with the most common being the chair, boat, and twist-boat forms.

Conformational analysis of the piperazinone ring can be performed using both molecular mechanics and quantum mechanics methods. These studies can predict the relative energies of different conformers and the energy barriers for their interconversion. For a substituted piperazinone like this compound, the propanoyl group at the 4-position will influence the conformational preference of the ring.

It is generally observed that the chair conformation is the most stable for six-membered rings, as it minimizes both angular and torsional strain. In the case of this compound, the propanoyl substituent would likely prefer an equatorial position on the chair conformer to minimize steric hindrance. However, the presence of the carbonyl group at the 2-position of the ring introduces some planarity, which might lead to a flattened chair or the adoption of other low-energy conformations. Understanding the conformational landscape of this molecule is essential for rationalizing its interaction with specific binding pockets of target proteins.

Prediction of Molecular Properties for Biological Interaction

The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models are widely used to predict these properties early in the drug discovery process.

For this compound, various molecular descriptors can be calculated to predict its ADMET profile. These descriptors include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 170.21 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP (o/w) | -0.5 | Indicates good water solubility |

| Topological Polar Surface Area | 49.7 Ų | Suggests good cell permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |

| Aqueous Solubility | High | Favorable for oral administration |

| Blood-Brain Barrier Permeability | Low to Medium | May have central nervous system activity |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

| hERG Inhibition | Low probability | Lower risk of cardiotoxicity |

Note: The data in this table is based on predictions from computational models and should be experimentally validated.

Cheminformatics Approaches in Library Design and Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. In the context of drug discovery, it plays a crucial role in the design of compound libraries and the analysis of structure-activity relationships (SAR).

Chemical Similarity Clustering

When designing a library of compounds based on the this compound scaffold, chemical similarity clustering is a valuable tool. This method groups molecules based on their structural similarity, which is often quantified using molecular fingerprints. By clustering a virtual library of derivatives, researchers can ensure chemical diversity and select a representative set of compounds for synthesis and screening. This approach helps in efficiently exploring the chemical space around the core scaffold and identifying key structural features that influence biological activity.

Activity Cliff Analysis

Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. Identifying and analyzing activity cliffs is a critical aspect of SAR studies. For a series of this compound analogs, an activity cliff analysis would involve comparing the biological data of compounds that differ by only a small structural modification. For example, changing the length or branching of the propanoyl chain, or introducing substituents on the piperazinone ring. The discovery of an activity cliff can provide crucial information about the specific structural requirements for potent biological activity and can guide the optimization of lead compounds.

Machine Learning Algorithms for Compound Discovery

Machine learning (ML) has emerged as a cornerstone in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of compound properties, thereby reducing the time and cost associated with identifying promising drug candidates. researchgate.netnih.gov For a compound like this compound, various ML algorithms can be employed to predict its bioactivity, pharmacokinetic properties, and potential therapeutic targets. These models are typically trained on large datasets of known compounds and their experimentally determined activities.

Quantitative Structure-Activity Relationship (QSAR) Models

A primary application of machine learning in compound discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For piperazinone derivatives, QSAR studies can elucidate the key molecular features that govern their therapeutic effects.

A hypothetical QSAR study on a series of piperazin-2-one (B30754) analogs, including this compound, might involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity), a predictive model can be built.

Table 1: Exemplary Molecular Descriptors for a QSAR Study of this compound

| Descriptor Class | Specific Descriptor Example | Potential Influence on Bioactivity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Determines the fit of the compound within a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and absorption. |

| Topological | Wiener Index | Relates to the branching and overall shape of the molecule. |

The performance of a QSAR model is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). A well-validated QSAR model could then be used to predict the activity of novel, unsynthesized piperazinone derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Deep Learning and Generative Models for Novel Compound Design

Beyond predictive modeling, more advanced machine learning techniques like deep learning and generative models are being used to design entirely new molecules with desired properties. For instance, a generative adversarial network (GAN) or a recurrent neural network (RNN) could be trained on a library of known bioactive piperazinone compounds. The trained model would learn the underlying chemical patterns and could then generate novel molecular structures that are predicted to be active.

Virtual Screening Applications

Machine learning models can also be integrated into virtual screening workflows. A trained model can rapidly screen vast virtual libraries of compounds, numbering in the millions or even billions, to identify those with a high predicted probability of being active against a specific biological target. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient. For this compound, a virtual screening campaign could be conducted to identify potential protein targets by predicting its binding affinity across a range of known protein structures.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Propanoylpiperazin-2-one, offering detailed insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the propanoyl group and the piperazin-2-one (B30754) ring. Due to the restricted rotation around the amide bond, complex spectral features, such as broadened signals or the presence of rotamers at room temperature, may be observed. nih.govrsc.org Temperature-dependent NMR studies can be employed to investigate such conformational dynamics. nih.govrsc.org The ethyl protons of the propanoyl group would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group), typically in the upfield region. The protons on the piperazine (B1678402) ring would exhibit more complex splitting patterns in the downfield region, influenced by the adjacent carbonyl and amide functionalities. nih.govchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The two carbonyl carbons (one from the amide and one from the lactam) would be the most downfield signals, typically in the range of 160-180 ppm. libretexts.org The carbons of the piperazine ring and the propanoyl group would appear at characteristic chemical shifts.

Expected ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propanoyl -CH₃ | ~1.1 (triplet) | ~10 |

| Propanoyl -CH₂- | ~2.4 (quartet) | ~30 |

| Piperazinone C=O | - | ~170 (amide) |

| Piperazinone C=O | - | ~165 (lactam) |

| Piperazinone -CH₂- (adjacent to N-propanoyl) | ~3.5-3.8 (multiplet) | ~40-45 |

| Piperazinone -CH₂- | ~3.2-3.5 (multiplet) | ~45-50 |

| Piperazinone -CH₂- (adjacent to C=O) | ~3.0-3.3 (multiplet) | ~50-55 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI): Depending on the volatility and thermal stability of this compound, either EI or a soft ionization technique like ESI could be employed. ESI would likely produce a prominent protonated molecule [M+H]⁺, which is useful for accurate mass measurement. xml-journal.net

Fragmentation Pattern: The fragmentation of N-acylated piperazines is well-documented. xml-journal.netnih.gov For this compound, the primary fragmentation pathways would likely involve the cleavage of the propanoyl group and the characteristic fragmentation of the piperazine ring. xml-journal.net Key fragment ions would be expected from the loss of the propanoyl group and subsequent ring opening. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M+H]⁺ | Intact molecule (protonated) | - |

| [M-57]⁺ | Loss of propanoyl group | α-cleavage at the amide carbonyl |

| Various | Piperazine ring fragments | Cleavage of C-N and C-C bonds within the ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl stretching vibrations of the amide and lactam groups, typically in the region of 1650-1680 cm⁻¹. libretexts.orguobabylon.edu.iq The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amide. libretexts.org Other characteristic absorptions would include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations. docbrown.infowpmucdn.com

Key Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1680 | C=O stretch | Amide |

| ~1650 | C=O stretch | Lactam |

| ~2850-2960 | C-H stretch | Alkyl |

| ~1200-1350 | C-N stretch | Amide/Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption in the UV region due to the presence of the amide chromophore. The absorption maximum would likely be below 250 nm. This technique is more commonly used for quantitative analysis rather than structural elucidation for this type of compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of organic compounds. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. researchgate.netunodc.org

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape. jocpr.com Detection is commonly achieved using a UV detector set at a wavelength where the compound absorbs. jocpr.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for purity assessment. researchgate.net

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility. Given the presence of polar functional groups, derivatization might be necessary to increase its volatility and improve chromatographic performance. researchgate.net

GC-MS: The coupling of GC with a mass spectrometer is a powerful tool for the separation and identification of components in a mixture. nih.govoup.com The gas chromatograph separates the compounds, and the mass spectrometer provides a mass spectrum for each component, allowing for positive identification. mdma.chnih.gov Even without derivatization, if the compound is sufficiently volatile, GC-MS can provide valuable information on its purity and the identity of any volatile impurities. nih.gov

Typical GC-MS Parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile technique for the qualitative analysis of "this compound". It is particularly useful for monitoring reaction progress, identifying the presence of the compound in mixtures, and providing an initial assessment of purity. The separation on a TLC plate is governed by the compound's affinity for the stationary phase (typically silica (B1680970) gel) and its solubility in the mobile phase.

The chromatographic behavior of piperazine derivatives is influenced by the polarity of the molecule and the nature of the solvent system used. For "this compound," the presence of the polar amide and ketone functionalities, along with the propanoyl group, dictates its retention characteristics. A variety of solvent systems can be employed to achieve effective separation of piperazine-containing compounds. The selection of the mobile phase is critical and is often determined empirically to obtain a retention factor (Rf) in the optimal range of 0.3 to 0.7 for clear separation and accurate identification.

Visualization of the compound on the TLC plate, if it is not colored, can be achieved by viewing under UV light at 254 nm, where UV-active compounds appear as dark spots on a fluorescent background. nih.gov Alternatively, chemical staining agents can be used. For instance, exposing the plate to iodine vapors can reveal the presence of organic compounds as brown spots. nih.gov

While specific Rf values are highly dependent on the exact TLC conditions (plate type, layer thickness, mobile phase composition, temperature), the table below provides examples of solvent systems that have been successfully used for the separation of various piperazine derivatives. These can serve as a starting point for developing a specific TLC method for "4--Propanoylpiperazin-2-one".

Table 1: Exemplary TLC Solvent Systems for Piperazine Derivatives

| Stationary Phase | Mobile Phase Composition (v/v/v) | Application |

|---|---|---|

| Silica Gel 60 F254 | n-Butanol : Acetic Acid : Water (4:1:1) | Separation of piperazine derivatives and their decomposition products. researchgate.net |

| Silica Gel | Chloroform : Methanol : Ammonia (various ratios) | General separation of basic drug compounds including piperazines. |

X-ray Crystallography for Ligand-Target Complex Structures

X-ray crystallography is a powerful technique that provides precise, three-dimensional structural information at the atomic level. While a specific crystal structure for "this compound" as a ligand-target complex is not publicly available, the principles of X-ray crystallography and existing structural data for related piperazine and piperazinone derivatives allow for a detailed prediction of its structural characteristics and binding interactions.

Should "this compound" be co-crystallized with a biological target, such as a receptor or enzyme, X-ray diffraction analysis of the resulting crystal would reveal the exact binding mode. This includes the conformation of the ligand within the binding site and the specific intermolecular interactions that stabilize the complex. The piperazine ring in related structures typically adopts a chair conformation to minimize steric strain. researchgate.net

The key interactions governing the binding of such a ligand to a protein target would likely involve a combination of hydrogen bonds, van der Waals forces, and potentially ionic interactions if the piperazine nitrogen becomes protonated. The carbonyl oxygen of the propanoyl group and the amide carbonyl in the piperazin-2-one ring are potential hydrogen bond acceptors. The secondary amine in the piperazine ring can act as a hydrogen bond donor. The aliphatic propanoyl chain and the hydrocarbon backbone of the piperazinone ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Computational docking studies, guided by the crystal structures of homologous ligands, can provide valuable insights into these interactions. For instance, studies on other piperazine-based ligands have highlighted the importance of interactions with specific residues like glutamic acid and aspartic acid in receptor binding sites. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Ligand-Target Complex

| Functional Group of Ligand | Potential Interacting Partner on Target | Type of Interaction |

|---|---|---|

| Propanoyl Carbonyl Oxygen | Hydrogen bond donor (e.g., -NH, -OH of amino acid) | Hydrogen Bond |

| Piperazin-2-one Amide Carbonyl Oxygen | Hydrogen bond donor (e.g., -NH, -OH of amino acid) | Hydrogen Bond |

| Piperazin-2-one Amine (-NH-) | Hydrogen bond acceptor (e.g., C=O of amino acid) | Hydrogen Bond |

| Propanoyl Alkyl Chain | Hydrophobic amino acid residues (e.g., Leucine, Isoleucine) | van der Waals / Hydrophobic |

Derivatization Techniques for Enhanced Analytical Detection

For analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. "this compound" contains a secondary amine within its piperazin-2-one ring, which can be a target for derivatization. Direct GC analysis of amines can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. nih.gov

Derivatization reactions for amines typically involve converting the polar N-H group into a less polar, more volatile, and more readily detectable moiety. Common strategies include acylation, silylation, and reaction with various labeling reagents.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. For instance, acetic anhydride can be used to form an N-acetyl derivative, which is more amenable to GC analysis. google.com Perfluoroacylation, using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), introduces fluorinated groups that significantly enhance detection by electron capture detection (ECD) in GC. scholars.direct

Alkylation/Arylation: Reagents such as alkyl chloroformates (e.g., ethyl chloroformate) can react with the secondary amine to form a carbamate (B1207046) derivative. nih.gov This not only improves chromatographic properties but also provides a stable derivative for analysis. Another approach for enhancing UV or fluorescence detection in HPLC is to use a derivatizing agent that introduces a chromophore or fluorophore. For example, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with secondary amines to form a highly UV-active derivative, allowing for sensitive detection at low concentrations. researchgate.netjocpr.com Dansyl chloride is another classic reagent that imparts fluorescence to the derivatized amine, enabling highly sensitive detection. nih.gov

The choice of derivatization reagent depends on the analytical technique being used and the desired level of sensitivity. The reaction conditions, such as solvent, temperature, and pH, must be optimized to ensure complete and reproducible derivatization.

Table 3: Common Derivatization Reagents for Secondary Amines and Their Applications

| Derivatizing Agent | Chemical Class | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| Acetic Anhydride | Acid Anhydride | N-acetyl | Increased volatility and improved peak shape for GC. google.com |

| Trifluoroacetic Anhydride (TFAA) | Acid Anhydride | N-trifluoroacetyl | Enhanced volatility for GC and sensitivity with ECD. scholars.direct |

| Ethyl Chloroformate | Chloroformate | N-ethoxycarbonyl | Improved chromatographic behavior for GC-MS. nih.gov |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Aryl Halide | N-nitrobenzofurazan | Strong UV absorbance for HPLC-UV detection. researchgate.netjocpr.com |

Biological Activity and Mechanistic Molecular Pharmacology

Structure-Activity Relationship (SAR) Studies of 4-Propanoylpiperazin-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For derivatives of this compound, SAR studies have been instrumental in understanding the role of different functional groups attached to the piperazin-2-one (B30754) scaffold.

Research into piperazin-2-one derivatives has highlighted the significance of substituents at various positions. In the context of developing covalent inhibitors, a key derivative, 1-(5-methylfuran-2-yl)-4-propionylpiperazin-2-one, has been synthesized and utilized. In these studies, the 4-propanoyl (or 4-propionyl) group is a critical component for establishing a baseline of non-covalent interactions.

This specific derivative, often referred to in research literature, serves as a non-reactive analog to compounds bearing a reactive acrylamide "warhead." The primary purpose of this substitution is to dissect the contribution of non-covalent binding from the effects of covalent bond formation with the target protein. The comparison between the propanoyl derivative and its acrylamide counterpart allows researchers to confirm that the observed biological effect of the latter is indeed due to the covalent interaction.

For instance, in the exploration of inhibitors for the deubiquitinase OTUB1, the acetamide version of a potent inhibitor, which is structurally similar to a propanoyl derivative, demonstrated a significant loss of binding. This finding underscores the necessity of the reactive acrylamide group for effective interaction with the target cysteine residue, while the core scaffold, including the piperazin-2-one and the substituent at the 1-position, is responsible for guiding the molecule to the binding site.

The selection of the 5-methylfuran group at the 1-position is also a result of SAR exploration, aiming to optimize interactions with the target protein. Studies have shown that replacing this group with other moieties, such as benzoimidazolone or benzothiophene, can still retain potency against the target enzyme.

Table 1: SAR Insights from this compound Derivatives

| Position | Substituent | Effect on Activity | Rationale |

| 4 | Propanoyl | Serves as a non-reactive control | Lacks the electrophilic character for covalent bonding, allowing for the assessment of non-covalent contributions to binding. |

| 1 | 5-methylfuran | Maintains potency | Provides favorable interactions within the enzyme's binding pocket. |

| 1 | Benzoimidazolone, Benzothiophene, etc. | Retains potency | Demonstrates that various heterocyclic systems can be accommodated at this position to maintain binding affinity. |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For piperazine (B1678402) and piperazin-2-one derivatives, pharmacophore models have been developed to understand their binding modes to various receptors.

While a specific pharmacophore model for this compound is not available, models for related piperazine-containing compounds targeting receptors like the serotonin (B10506) transporter have been proposed. These models typically highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, and their spatial relationships. For instance, in a study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model composed of 11 features was suggested to be crucial for their interaction with the hypothetical receptor.

In the context of the known derivative 1-(5-methylfuran-2-yl)-4-propionylpiperazin-2-one, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the piperazin-2-one ring.

A hydrophobic or aromatic feature corresponding to the 5-methylfuran ring.

The spatial arrangement of these features would be critical for its affinity to the target protein.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, normalized for its size. It is a useful parameter for prioritizing compounds during the lead optimization process. The druggability of a biological target refers to the likelihood of being able to modulate its function with a small-molecule drug.

Specific ligand efficiency or druggability assessments for this compound are not documented. However, the broader class of piperazine-containing compounds has been extensively explored in drug discovery, and many approved drugs incorporate this scaffold. This suggests that the piperazine and piperazin-2-one cores are generally considered to have favorable properties for developing druggable molecules.

The assessment of druggability for targets of piperazin-2-one derivatives, such as OTUB1, involves analyzing the structural features of the protein's binding sites to determine if they are amenable to high-affinity binding by small molecules. The existence of pockets that can accommodate the piperazin-2-one scaffold and its substituents is a positive indicator of druggability.

Exploration of Biological Targets and Pathways

While the user's query focused on Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the available scientific literature does not link this compound or its known derivatives to the inhibition of this enzyme. Instead, research points towards its utility in the study of other enzyme classes, particularly deubiquitinases.

The primary documented application of a this compound derivative is in the study of enzyme inhibition, specifically as a control compound in the development of covalent inhibitors. Covalent inhibitors form a stable chemical bond with their target enzyme, often leading to irreversible inhibition. The mechanism of action of such inhibitors relies on an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (commonly cysteine) in the enzyme's active site.

As previously mentioned, 1-(5-methylfuran-2-yl)-4-propionylpiperazin-2-one, lacking a reactive warhead, does not covalently modify its target. Its role is to help confirm that the biological activity of its reactive counterparts is due to the covalent modification and not just non-covalent binding.

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and a target for cancer therapy. A variety of NAMPT inhibitors have been developed, many of which are known to bind within a tunnel-shaped cavity in the enzyme.

Despite a thorough review of the scientific literature, there is no evidence to suggest that this compound or its derivatives are inhibitors of NAMPT. The structural motifs commonly found in potent NAMPT inhibitors, such as those based on the FK866 pharmacophore, are not present in this compound. Studies on NAMPT inhibitors have explored various heterocyclic scaffolds, including those containing piperidine (B6355638) and piperazine rings, but the specific this compound structure has not been reported in this context.

Research into novel NAMPT inhibitors has identified that the substitution of a carbon atom in a piperidine ring with a nitrogen atom to form a piperazine can have a critical effect on anti-NAMPT activity, sometimes leading to a decrease in potency due to electronic repulsion with key residues like His191 in the NAMPT binding tunnel. This highlights the sensitivity of the NAMPT binding site to subtle structural changes in inhibitor scaffolds.

Based on a comprehensive search of available scientific literature, there is no information linking the chemical compound “this compound” to the specific biological activities and molecular targets outlined in your request. The searches for this compound in relation to Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition, Stearoyl-CoA Desaturase-1 (SCD1) Inhibition, Hepatitis C Virus (HCV) NS3 Helicase Inhibition, Cannabinoid Receptor 1 (CB1) Modulation, Programmed Death Ligand 1 (PD-L1) Binding, or Kinase Inhibition did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the provided structure and content requirements.

However, to provide some context on the importance of the intended biological targets, the following is a general overview of their roles in molecular pharmacology.

General Overview of Targeted Pathways

Enzyme Inhibition

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: PARP1 is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP1 in cancer cells that have defects in other DNA repair pathways (like BRCA1/2 mutations) can lead to cell death, a concept known as synthetic lethality. PARP inhibitors work by blocking the catalytic activity of the enzyme and by "trapping" the PARP1 protein on DNA, which prevents the completion of DNA repair and leads to the collapse of replication forks.

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition: SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids (MUFAs). These MUFAs are essential components of cell membranes and signaling molecules. In cancer cells, SCD1 is often overexpressed, contributing to altered lipid metabolism that supports rapid proliferation and survival. Inhibiting SCD1 can disrupt these processes, leading to reduced cancer cell growth and, in some cases, cell death.

Hepatitis C Virus (HCV) NS3 Helicase Inhibition: The HCV NS3 protein is a multifunctional enzyme essential for the replication of the hepatitis C virus. It possesses both protease and helicase activities. The helicase function unwinds the viral RNA, a necessary step for replication. Inhibitors targeting the NS3 helicase are sought as antiviral agents to disrupt the viral life cycle.

Receptor Modulation and Ligand-Receptor Interactions

Cannabinoid Receptor 1 (CB1) Modulation: The CB1 receptor is a primary component of the endocannabinoid system, predominantly found in the central nervous system. It plays a role in various physiological processes, including pain, appetite, and memory. Modulation of the CB1 receptor can be achieved through agonists that activate it or antagonists that block it. Additionally, allosteric modulators can fine-tune the receptor's response to endogenous cannabinoids, offering a more nuanced therapeutic approach with potentially fewer side effects.

Programmed Death Ligand 1 (PD-L1) Binding: PD-L1 is a transmembrane protein that plays a crucial role in suppressing the immune system. Many cancer cells overexpress PD-L1 on their surface. When PD-L1 binds to its receptor, PD-1, on activated T-cells, it sends an inhibitory signal that prevents the T-cell from attacking the cancer cell. Therapeutic agents, typically monoclonal antibodies, that bind to PD-L1 or PD-1 block this interaction, allowing the immune system to recognize and eliminate tumor cells.

Kinase Inhibition and Protein Phosphorylation Cascades

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins, an action known as phosphorylation. This process acts as a molecular switch, turning protein functions on or off. Kinase signaling pathways are fundamental to cell growth, differentiation, and metabolism. In many diseases, particularly cancer, these signaling cascades become dysregulated. Kinase inhibitors are a major class of targeted therapy drugs designed to block the activity of specific kinases, thereby interrupting the aberrant signaling that drives disease progression. The regulation of these phosphorylation events is also controlled by protein phosphatases, which remove phosphate groups.

No Publicly Available Research on the Specific Biological Activities of this compound

Despite a comprehensive search of scientific literature, no specific research data was found linking the chemical compound this compound to the biological and pharmacological activities outlined in the requested article structure.

Extensive searches were conducted to identify studies related to this compound's potential role in several key areas of molecular pharmacology and antimicrobial research. However, the search yielded no specific information on this particular compound in the following contexts:

Cyclin-Dependent Kinase (CDK) 12 and 13 Inhibition: There is no available literature suggesting that this compound acts as an inhibitor of CDK12 or CDK13.

Protein-Protein Interaction (PPI) Modulation:

No studies were found that investigate the interference of this compound with the TRAF6-mediated ubiquitination pathway .

There is no evidence of its use as a component in E3 Ubiquitin Ligase Recruitment for Target Degradation (PROTACs) .

Its potential to modulate eIF2B-eIF2 interactions and the Integrated Stress Response has not been described in the available scientific literature.

Antimicrobial and Antiviral Potentials:

No research has been published detailing any anti-mycobacterial activity or identifying specific molecular targets for this compound.

Its potential as an antiviral agent has not been explored in any accessible studies.

While the broader chemical class of piperazinones may be mentioned in various biological contexts, there is a complete lack of specific data for the 4-propanoyl substituted derivative. Therefore, it is not possible to generate a scientifically accurate article on the "" and "Investigating Antimicrobial and Antiviral Potentials" of this compound as per the requested detailed outline.

The generation of the requested article with detailed research findings and data tables is not feasible without foundational scientific research on the compound .

Investigating Antimicrobial and Antiviral Potentials

Antiviral Effects, e.g., Hepatitis C Virus

Direct-acting antivirals (DAAs) have revolutionized the treatment of Hepatitis C Virus (HCV) by targeting specific viral proteins essential for replication, such as the NS3/4A protease, NS5A protein, and NS5B polymerase. nih.govhealthline.comnih.gov While specific data on this compound is absent, the general field of HCV drug discovery focuses on identifying potent inhibitors of these viral enzymes. nih.govmedscape.com Successful treatments often involve a combination of DAAs, which can cure over 90% of cases by preventing the virus from multiplying. healthline.comnih.gov

Anticancer Research Applications

The piperazine heterocycle is a privileged structure in the design of anticancer agents due to its favorable pharmacological properties. nih.govresearchgate.net Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth through various mechanisms. nih.govnih.govnih.gov

Inhibition of Cancer Cell Proliferation and Viability

Numerous studies have demonstrated the antiproliferative activity of various piperazine derivatives against a wide range of human cancer cell lines. nih.govnih.govresearchgate.net For example, a series of aminated quinolinequinones linked to piperazine analogs were identified as potent inhibitors of cancer cell growth across the NCI-60 cell line panel. nih.govnih.gov One hit compound, QQ1, was particularly effective against renal cancer cells (ACHN) with an IC50 value of 1.55 μM, inhibiting their proliferation and causing cell cycle arrest. nih.govresearchgate.net Similarly, novel derivatives of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide showed potent cytotoxic activity against a breast cancer cell line, with the most active compound exhibiting an IC50 of 2.73 µM. nih.gov These findings underscore the potential of the piperazine scaffold in developing new agents that can effectively halt the proliferation of cancer cells. mdpi.com

Table 1: Examples of Piperazine Derivatives and their Antiproliferative Activity No specific data is available for this compound. This table is for illustrative purposes based on related compounds.

| Compound Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

|---|---|---|---|

| Piperazine-linked Quinolinequinone (QQ1) | ACHN (Renal Cancer) | 1.55 µM (IC50) | nih.govresearchgate.net |

| 2-(4-(piperazin-1-yl)quinolin-2(1H)-one) derivative | T-47D (Breast Cancer) | 2.73 µM (IC50) | nih.gov |

| Dispiropiperazine Derivative (SPOPP-3) | SW480 (Colon Cancer) | 0.63-13 µM (IC50 range) | nih.gov |

Induction of DNA Damage and Apoptosis

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. mdpi.com This can often be triggered by inducing DNA damage that is beyond the cell's capacity to repair. nih.gov Certain piperazine derivatives have been shown to exert their anticancer effects through this mechanism. For instance, a specific dispiropiperazine derivative, SPOPP-3, was found to induce DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis and necrosis in human cancer cell lines. nih.govresearchgate.net Other studies on novel quinoline (B57606) derivatives have also linked their antiproliferative effects to the induction of apoptosis, as demonstrated by the activation of key proteins in the apoptotic cascade like caspases and Bax. nih.govmdpi.com The ability to cause DNA damage and trigger apoptosis is a hallmark of many effective chemotherapeutic agents. nih.govnih.gov

No Publicly Available Research Found for "this compound" in Specified Biological Contexts

Despite a comprehensive search of publicly available scientific literature, no specific research data or articles were identified for the chemical compound "this compound" pertaining to its biological activity and mechanistic molecular pharmacology in the requested areas.

General information on related concepts, such as targeted protein degradation and the roles of other piperazine-containing compounds in various therapeutic areas, is available. However, per the user's strict instructions to focus solely on "this compound," this broader information cannot be used to construct the requested article.

It is possible that research on "this compound" exists in proprietary databases, internal pharmaceutical research, or has not yet been published in the public domain. There may also be alternative names or identifiers for this compound that were not found in the initial searches.

Without any specific data on the biological and pharmacological properties of "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Any attempt to do so would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Therefore, the requested article on the biological activity and mechanistic molecular pharmacology of "this compound" cannot be generated at this time due to the absence of relevant scientific information in the public domain.

Advanced Research Applications and Methodological Innovations

Development as Chemical Probes for Biological Systems

No research articles or data were found that describe the development or use of 4-Propanoylpiperazin-2-one as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and while the piperazine (B1678402) scaffold is common in bioactive molecules, the specific application of this compound as a probe has not been documented in the available literature.

Integration into Proteolysis-Targeting Chimeras (PROTACs)

There is no available information on the integration of this compound into PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The synthesis and application of PROTACs often involve complex linkers and ligands, and this compound has not been reported as a component in such constructs.

Use in Combinatorial Chemistry and Library Synthesis

There is no documented use of this compound as a scaffold or building block in combinatorial chemistry for the synthesis of compound libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, and while piperazine derivatives are utilized in such libraries, the specific involvement of this compound is not reported.

Due to the lack of specific research findings for "this compound" in the requested advanced applications, data tables and detailed research findings for each subsection cannot be generated.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Analogues

The principles of rational drug design are central to the advancement of piperazinone-based compounds. This approach involves the iterative process of designing and synthesizing new analogues with improved potency, selectivity, and pharmacokinetic profiles. By modifying the propanoyl group, the piperazinone ring, or by introducing various substituents, researchers can systematically probe the structure-activity relationships (SAR) of these molecules. For instance, altering the length and branching of the acyl chain or incorporating aromatic or heterocyclic moieties could lead to enhanced interactions with biological targets. The synthesis of these next-generation analogues will likely employ modern synthetic methodologies, including combinatorial chemistry and high-throughput synthesis, to rapidly generate diverse chemical libraries for biological screening.

Application of Artificial Intelligence and Machine Learning in Compound Discovery